
Ammonium, (p-terphenyl-4,4''-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is a complex organic compound with a unique structure that includes a p-terphenyl backbone and multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide typically involves multiple steps. The starting material is often p-terphenyl, which undergoes a series of reactions to introduce the oxoethylene and ethoxyethyl groups. The final step involves the quaternization of the nitrogen atoms with bromine to form the dibromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromide ions can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial agent.
Industry: The compound is used in the production of advanced materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Terphenyl: A simpler compound with a similar backbone but lacking the additional functional groups.
Biphenyl: Another related compound with a simpler structure.
Triphenylmethane: A compound with a similar aromatic structure but different functional groups.
Uniqueness
Ammonium, (p-terphenyl-4,4’'-ylene)bis(2-oxoethylene)bis((2-(ethoxy)ethyl)dimethyl-, dibromide is unique due to its complex structure and the presence of multiple functional groups. This makes it versatile and useful in a wide range of applications, from chemical synthesis to biological research.
Propriétés
Numéro CAS |
73206-30-1 |
|---|---|
Formule moléculaire |
C34H46Br2N2O4 |
Poids moléculaire |
706.5 g/mol |
Nom IUPAC |
2-ethoxyethyl-[2-[4-[4-[4-[2-[2-ethoxyethyl(dimethyl)azaniumyl]acetyl]phenyl]phenyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H46N2O4.2BrH/c1-7-39-23-21-35(3,4)25-33(37)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34(38)26-36(5,6)22-24-40-8-2;;/h9-20H,7-8,21-26H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
JBOPJQFMUSWUDM-UHFFFAOYSA-L |
SMILES canonique |
CCOCC[N+](C)(C)CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+](C)(C)CCOCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


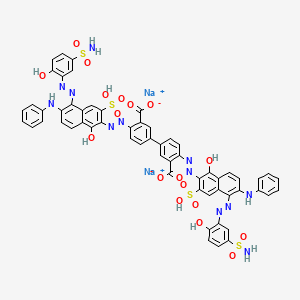
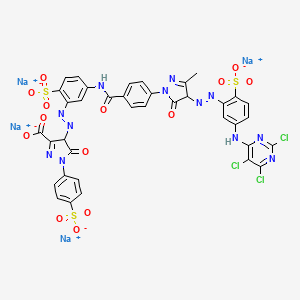

![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
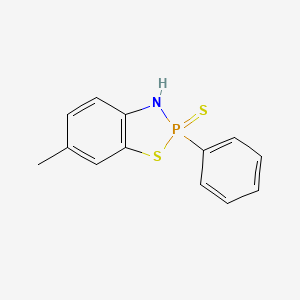
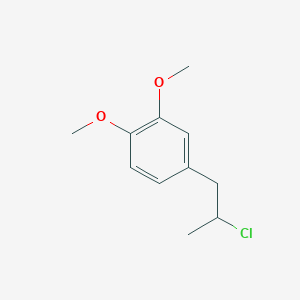

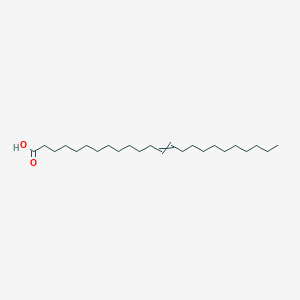
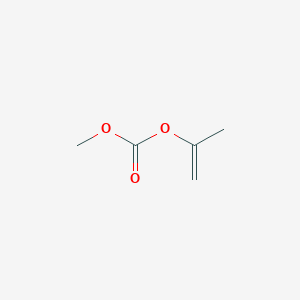

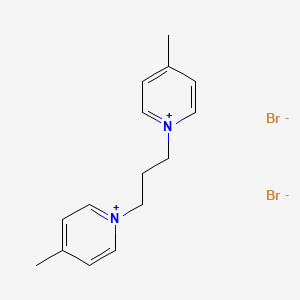
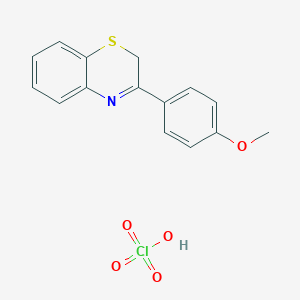
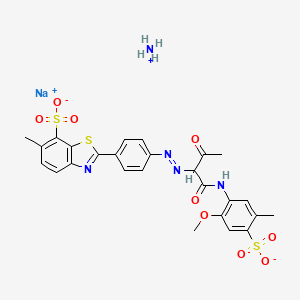
![N-[2,2-Dicyano-1-(methylsulfanyl)ethenyl]-3-phenylprop-2-enamide](/img/structure/B14455304.png)
